molecular formula C13H13NO4 B13566161 1,3-Dioxoisoindolin-2-yl pentanoate

1,3-Dioxoisoindolin-2-yl pentanoate

Cat. No.: B13566161
M. Wt: 247.25 g/mol
InChI Key: OISZWNPBLJIBOA-UHFFFAOYSA-N
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Description

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate is a chemical compound with a unique structure that includes an isoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate typically involves the reaction of phthalic anhydride with an appropriate amine, followed by esterification with pentanoic acid. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature and pressure are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl ethanoate
  • 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl butanoate
  • 1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl hexanoate

Uniqueness

1,3-Dioxo-2,3-dihydro-1H-isoindol-2-yl pentanoate is unique due to its specific pentanoate ester group, which can influence its reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) pentanoate

InChI

InChI=1S/C13H13NO4/c1-2-3-8-11(15)18-14-12(16)9-6-4-5-7-10(9)13(14)17/h4-7H,2-3,8H2,1H3

InChI Key

OISZWNPBLJIBOA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)ON1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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